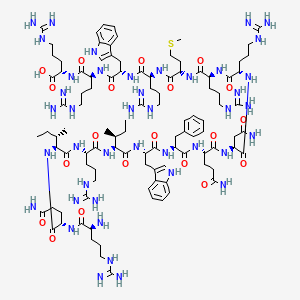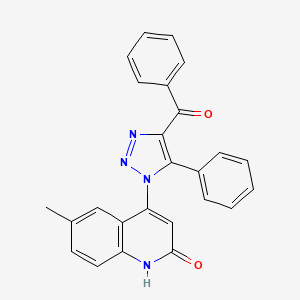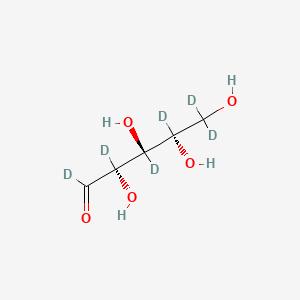
Fipsomin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fipsomin is a natural product isolated from the fruits of Ficus nipponica. It belongs to the class of prenylated ortho-dihydroxycoumarins, which are known for their diverse biological activities .
Preparation Methods
Fipsomin can be isolated from the fruits of Ficus nipponica through a series of extraction and purification steps. The process typically involves solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Fipsomin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fipsomin has several scientific research applications:
Chemistry: this compound is used as a model compound in studies of prenylated coumarins and their chemical properties.
Mechanism of Action
The mechanism of action of Fipsomin involves its interaction with specific molecular targets. In the case of its anti-HIV activity, this compound inhibits HIV reverse transcriptase and integrase, enzymes crucial for the replication of the virus . Additionally, it may interact with cellular factors that regulate HIV-1 replication and transmission of viral particles .
Comparison with Similar Compounds
Fipsomin is unique among prenylated ortho-dihydroxycoumarins due to its specific structure and biological activities. Similar compounds include:
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7,8-dihydroxy-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-8(2)3-4-9-7-10-5-6-11(15)18-14(10)13(17)12(9)16/h3,5-7,16-17H,4H2,1-2H3 |
InChI Key |
QUTGZOYCLXJMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


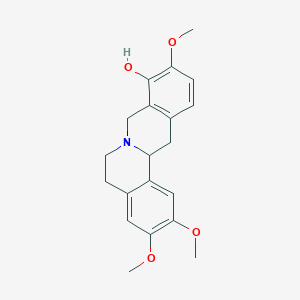



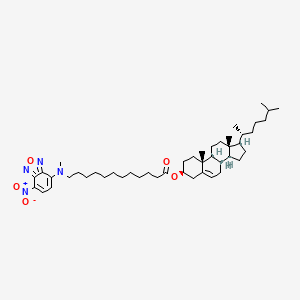
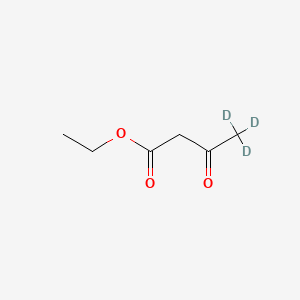

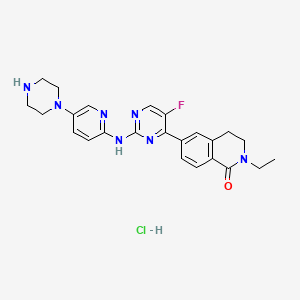
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
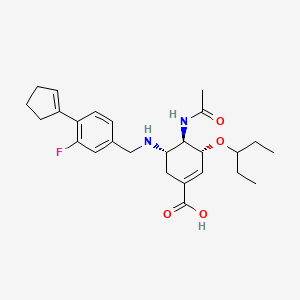
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
